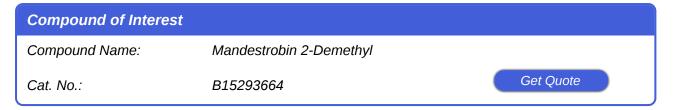


Comparative Toxicological Analysis: Mandestrobin and its Metabolite Mandestrobin 2-Demethyl

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the toxicological profiles of the strobilurin fungicide Mandestrobin and its primary metabolite, **Mandestrobin 2-Demethyl**. The information is compiled from various scientific studies and regulatory assessments to facilitate an objective understanding of their relative safety and mechanisms of action.

Executive Summary

Mandestrobin, a potent fungicide, acts by inhibiting mitochondrial respiration in fungi.[1] Its primary metabolite, **Mandestrobin 2-Demethyl**, is generally considered to be less toxic than the parent compound. This guide summarizes the available quantitative toxicity data, details the experimental protocols for key toxicological assessments, and visualizes the known signaling pathways affected by these compounds. While extensive data is available for Mandestrobin, specific quantitative toxicity values for **Mandestrobin 2-Demethyl** are not readily available in the public domain. Regulatory agencies have generally concluded that the metabolites of Mandestrobin are of lower toxicological concern than the parent compound itself.[2]

Data Presentation: Comparative Toxicity



The following table summarizes the available quantitative toxicity data for Mandestrobin. A corresponding entry for **Mandestrobin 2-Demethyl** is included to highlight the current data gap, with a qualitative assessment based on regulatory statements.

Toxicological Endpoint	Mandestrobin	Mandestrobin 2-Demethyl
Acute Oral Toxicity (LD50)	> 2000 mg/kg bw (rat)[3]	Data not available; considered less toxic than parent compound[2]
No-Observed-Adverse-Effect- Level (NOAEL) (Chronic)	19.2 mg/kg bw/day (1-year dog study)[4]	Data not available
Acceptable Daily Intake (ADI)	0.19 mg/kg bw/day[3]	Not established
Carcinogenicity	Not likely to be carcinogenic to humans[2]	Not classified; expected to be non-carcinogenic
Genotoxicity	No genotoxic potential[3]	Data not available; expected to be non-genotoxic
Reproductive & Developmental Toxicity	No adverse effects on reproductive performance[3]	Data not available

Experimental Protocols

Detailed methodologies for key toxicological assessments are crucial for the interpretation and replication of study results. The following sections outline the typical protocols used for evaluating the toxicity of pesticides like Mandestrobin, based on internationally recognized guidelines.

Acute Oral Toxicity Testing (Following OECD Guideline 423)

The acute oral toxicity of a substance is typically determined using a stepwise procedure to minimize the number of animals required.

Objective: To determine the median lethal dose (LD50) of a substance after a single oral administration.



Test System: Typically, female Wistar rats are used.[5]

Procedure:

- Dosing: A starting dose (e.g., 300 mg/kg body weight) is administered by gavage to a group of three fasted female rats.[5][6]
- Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.[5] Body weight is recorded at regular intervals.[5]
- Stepwise Dosing: If no mortality is observed, a higher dose (e.g., 2000 mg/kg bw) is administered to another group of three female rats.[5][6] This process is repeated until mortality is observed or the highest dose level is reached without mortality.
- Endpoint: The LD50 is determined based on the dose at which mortality is observed, and the substance is classified according to the Globally Harmonised System (GHS).[6]

Subchronic Toxicity Study (90-Day Oral in Rodents - Following OECD Guideline 408)

Subchronic studies provide information on the potential adverse effects of repeated exposure to a substance.

Objective: To identify target organs and establish a No-Observed-Adverse-Effect-Level (NOAEL).

Test System: Wistar rats (equal numbers of males and females).

Procedure:

- Dose Groups: At least three dose levels and a control group are used.
- Administration: The test substance is administered daily, typically mixed in the diet or via gavage, for 90 consecutive days.
- Observations: Daily clinical observations, weekly body weight and food consumption measurements are recorded.



- Clinical Pathology: Hematology and clinical biochemistry parameters are analyzed at the end
 of the study.
- Pathology: All animals are subjected to a gross necropsy, and organs are weighed. Histopathological examination of a comprehensive set of tissues is performed.
- Endpoint: The NOAEL is the highest dose at which no statistically significant, treatmentrelated adverse effects are observed.

In Vitro Mitochondrial Respiration Assay

This assay is used to determine the effect of a substance on mitochondrial function.

Objective: To assess the inhibition of specific mitochondrial respiratory chain complexes.

Test System: Isolated mitochondria or permeabilized cells (e.g., HepG2).

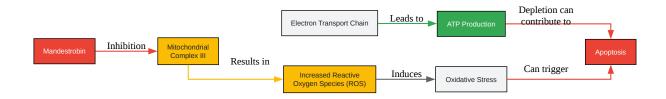
Procedure:

- Preparation: Mitochondria are isolated from tissue (e.g., rat liver) or cells are permeabilized to allow substrate access to the mitochondria.
- Oxygen Consumption Measurement: Oxygen consumption rates (OCR) are measured using a specialized instrument (e.g., Seahorse XF Analyzer).
- Substrate and Inhibitor Addition: A sequence of substrates and inhibitors for specific mitochondrial complexes are added to dissect the electron transport chain.
 - Complex I: Substrates like pyruvate and malate are used. Rotenone is a specific inhibitor.
 - Complex II: Succinate is the substrate.
 - Complex III: Antimycin A is a specific inhibitor.
 - Complex IV: Ascorbate and TMPD are used as artificial electron donors.
- Endpoint: The assay determines the concentration of the test substance that inhibits the activity of each complex, providing mechanistic insight into its toxicity.



Mandatory Visualizations Signaling Pathway of Mandestrobin-Induced Mitochondrial Dysfunction

The primary mode of action for Mandestrobin is the inhibition of the mitochondrial electron transport chain at Complex III (cytochrome bc1 complex).[1] This disruption of cellular respiration leads to a cascade of downstream effects.



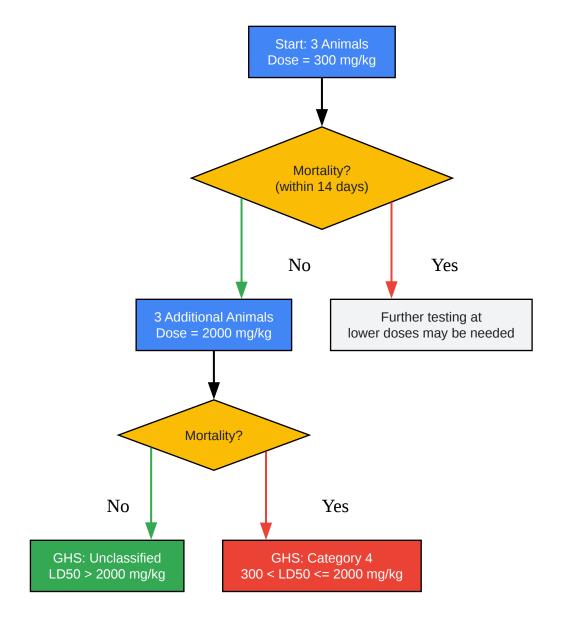
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Caption: Mandestrobin inhibits Complex III, disrupting ATP synthesis and increasing ROS, potentially leading to apoptosis.

Experimental Workflow for Acute Oral Toxicity (OECD 423)

The following diagram illustrates the decision-making process in an acute oral toxicity study following the OECD 423 guideline.





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Caption: Stepwise procedure for acute oral toxicity testing according to OECD guideline 423.

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